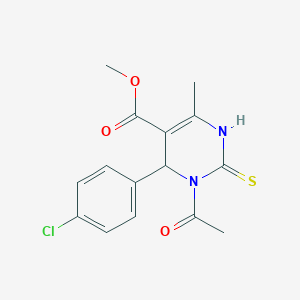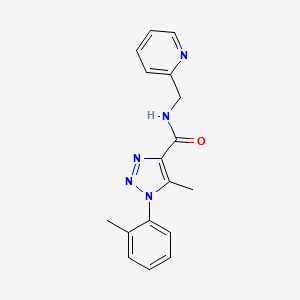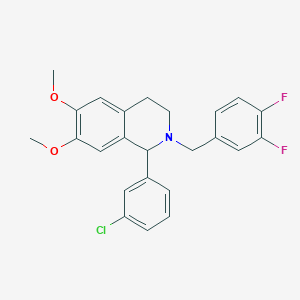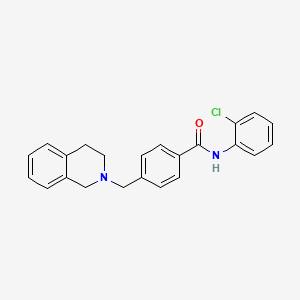
4-(4-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione
描述
4-(4-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione, also known as NBDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NBDP is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a fluorescent probe for biological and biochemical studies.
作用机制
The mechanism of action of 4-(4-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione involves the formation of a covalent bond between the probe and the target molecule. The reaction between this compound and thiols, for example, involves the nucleophilic attack of the thiol group on the electrophilic carbon atom of the probe, resulting in the formation of a thioether bond.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects in biological systems. It is non-toxic and does not interfere with the normal functioning of cells or tissues. However, excessive use of this compound can lead to the formation of non-specific adducts, which can interfere with the accuracy of the results obtained.
实验室实验的优点和局限性
The advantages of using 4-(4-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione as a fluorescent probe include its high sensitivity, selectivity, and ease of use. It can be used in a wide range of biological and biochemical assays and can detect low concentrations of target molecules. However, the limitations of using this compound include its limited stability, which can lead to the formation of non-specific adducts and interfere with the accuracy of the results obtained.
未来方向
There are several future directions for the use of 4-(4-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione in scientific research. One potential application is in the development of new diagnostic tools for the detection of diseases such as cancer and Alzheimer's disease. This compound can also be used to study the mechanisms of enzyme catalysis and protein-ligand interactions. Additionally, this compound can be modified to improve its stability and selectivity, leading to the development of more accurate and specific probes for various biological and biochemical applications.
Conclusion
In conclusion, this compound, or this compound, is a versatile fluorescent probe that has significant potential for use in various scientific research applications. Its high sensitivity, selectivity, and ease of use make it a valuable tool for the detection of target molecules in biological and biochemical assays. However, its limited stability and potential for non-specific adduct formation must be taken into consideration when using it in experiments. With further research and development, this compound has the potential to revolutionize the field of biological and biochemical research.
科学研究应用
4-(4-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione has been extensively used as a fluorescent probe in various biological and biochemical studies. It is commonly used to detect the presence of thiols and other nucleophiles in biological samples. This compound has also been used to study the binding of proteins and enzymes to specific ligands and substrates.
属性
IUPAC Name |
(4Z)-4-[(4-nitrophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c20-15-14(10-11-6-8-13(9-7-11)19(22)23)16(21)18(17-15)12-4-2-1-3-5-12/h1-10H,(H,17,20)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUIEWYCPNCSNZ-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-acetyl-3-hydroxy-5-(2-methoxyphenyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5122459.png)
![4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine](/img/structure/B5122466.png)
![2-[4-(4-ethoxyphenoxy)butoxy]naphthalene](/img/structure/B5122470.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B5122477.png)
![4-(5-{[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5122484.png)

![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5122499.png)
![1-[3-({[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}amino)propyl]-4-piperidinol](/img/structure/B5122501.png)
![diethyl [4-(4-chlorophenoxy)butyl]malonate](/img/structure/B5122502.png)
amino]-N-(2-methylbenzyl)benzamide](/img/structure/B5122513.png)



